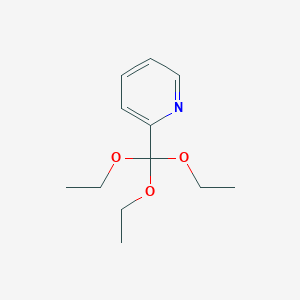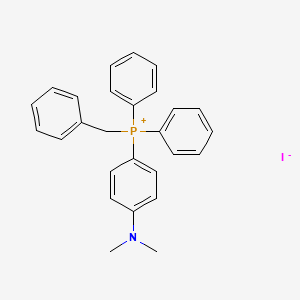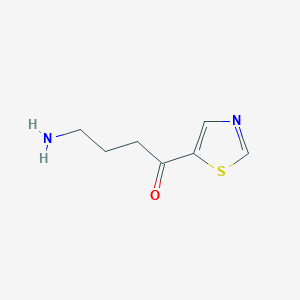![molecular formula C16H11Cl2NO B13153758 2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153758.png)
2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound is characterized by the presence of a chloro-substituted indole ring and a chloro-substituted phenyl ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. One common approach involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core. The chloro substituents can be introduced through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development and as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The chloro substituents can enhance the compound’s binding affinity and selectivity towards its targets. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-1-(2-chlorophenyl)ethanone: A simpler analog with similar chemical properties.
2-(2-chlorophenyl)-1-phenyl-ethanone: Another related compound with a phenyl group instead of an indole ring.
Uniqueness
2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone is unique due to the presence of both chloro-substituted indole and phenyl rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C16H11Cl2NO |
|---|---|
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C16H11Cl2NO/c17-9-14(20)15-11-6-2-4-8-13(11)19-16(15)10-5-1-3-7-12(10)18/h1-8,19H,9H2 |
Clé InChI |
OTMCNKZPFDYQRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=C3Cl)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13153679.png)







![[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13153743.png)
![7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13153750.png)



![N-[(2R)-2,3-Dihydroxypropyl]acetamide](/img/structure/B13153781.png)
